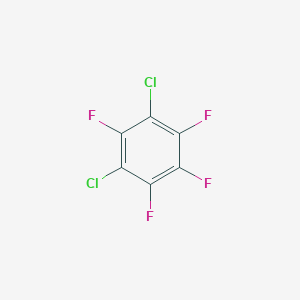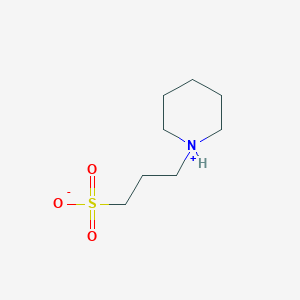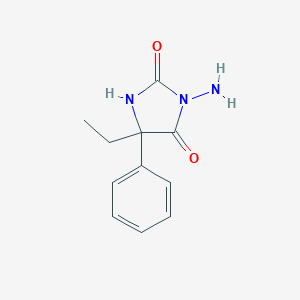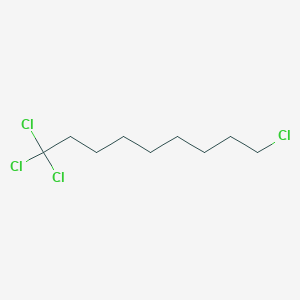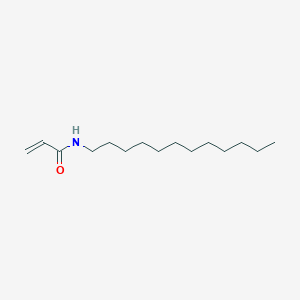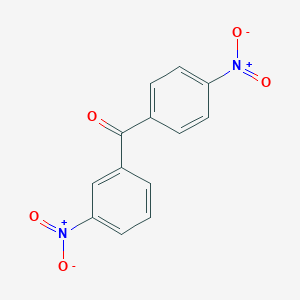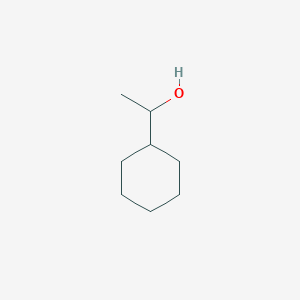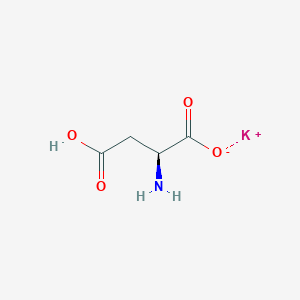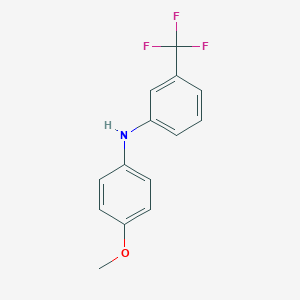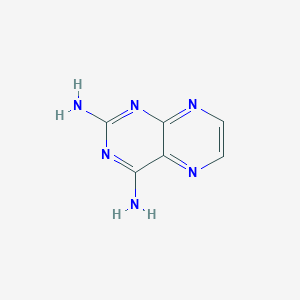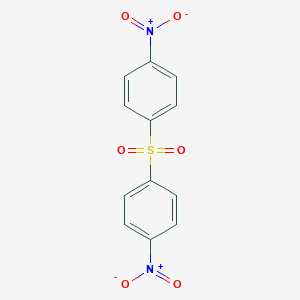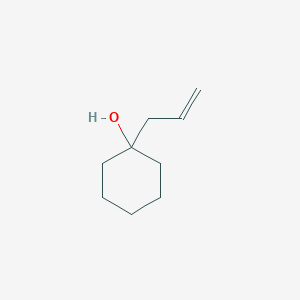
1-Allylcyclohexanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Allylcyclohexanol and its derivatives involves several strategies, including preparation from bicyclo[3,3,1]nonane diols through a series of reactions that ultimately yield cis- and trans-3-allylcyclohexanol derivatives. These derivatives are essential for further chemical transformations (Macrosson et al., 1968). Another method includes polymerization processes that lead to the formation of cyclic compounds, pivotal in creating polymers with specific properties (Butler & Miles, 1966).
Molecular Structure Analysis
The molecular structure of 1-Allylcyclohexanol derivatives is crucial for their reactivity and application in synthesis. For example, (1-Allylcyclohexa-2,5-dienyl)arenes, synthesized from cyclohexane-1,3-dione, are significant for the synthesis of natural products through a palladium-mediated arylation-allylation sequence, showcasing the importance of molecular structure in synthesis pathways (Rousseau, Robert, & Landais, 2010).
Chemical Reactions and Properties
1-Allylcyclohexanol undergoes various chemical reactions, including selective oxidation processes where the molecular structure significantly impacts the reaction outcomes. For instance, oxidation of cyclic alcohols to cyclic ketones highlights the reactivity of allylic alcohols in oxidative transformations (Liu & Friend, 2010). Additionally, the iodocyclization of 2-allylcyclohexanols to form 2-(iodomethyl)octahydrobenzofurans showcases the diversity of chemical reactions this compound can undergo (Gevaza et al., 1985).
Applications De Recherche Scientifique
Iodocyclization of Allylcyclohexanols : Research has shown that iodination of 2-allylcyclohexanol and its derivatives leads to the formation of 2-(iodomethyl)octahydrobenzofurans, which are then reduced to stereoisomeric 2-methyloctahydrobenzofurans. This study highlights the potential of 1-Allylcyclohexanol derivatives in synthetic organic chemistry (Gevaza et al., 1985).
Preparation and Reactivity of Allylcyclohexanol Derivatives : Another study focused on the synthesis of cis- and trans-3-allylcyclohexanol derivatives, examining their solvolytic behavior. This research is significant for understanding the reactivity of these compounds in chemical transformations (Macrosson et al., 1968).
Tethered Aminohydroxylation Strategy : A study reported the tethered aminohydroxylation of 1-allylcyclohexanol as part of a route to prepare analogues of scyphostatin, a naturally occurring sphingomyelinase inhibitor. This showcases the application of 1-Allylcyclohexanol in medicinal chemistry (Kenworthy et al., 2004).
Polymerization of Allyl Methylenecyclohexane : A study explored the polymerization of 2-Ally-1-methylenecyclohexane, a compound related to 1-Allylcyclohexanol, showing its potential in producing specific polymeric structures (Butler & Miles, 1966).
Synthesis of Heteroarylcyclopropanols : Research involving (E/Z)-2-(1-Allyloxycyclopropyl)-3-methoxyacrylonitrile, a precursor related to 1-Allylcyclohexanol, was used for the synthesis of various 1-heteroarylcyclopropanols, indicating its utility in complex organic synthesis (Belov et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
1-prop-2-enylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-6-9(10)7-4-3-5-8-9/h2,10H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKGUQYEQVKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149980 | |
| Record name | Cyclohexanol, 1-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylcyclohexanol | |
CAS RN |
1123-34-8 | |
| Record name | 1-(2-Propen-1-yl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 1-allyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-1-CYCLOHEXANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)


